molecular formula C13H17Cl2NO3 B10899433 4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide

Cat. No.: B10899433
M. Wt: 306.18 g/mol
InChI Key: CXYFETMHLHCWMN-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide is an organic compound that features a butanamide backbone with a 2,4-dichlorophenoxy group and a 3-hydroxypropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide typically involves the following steps:

    Formation of the 2,4-dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with an appropriate halogenating agent.

    Attachment to the butanamide backbone: The 2,4-dichlorophenoxy group is then attached to a butanamide backbone through a nucleophilic substitution reaction.

    Introduction of the 3-hydroxypropyl group: The final step involves the addition of a 3-hydroxypropyl group to the nitrogen atom of the butanamide backbone, typically through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch processing: Where the reactions are carried out in large reactors with controlled conditions.

    Continuous flow processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of an enzyme, preventing it from catalyzing its reaction.

    Modulating receptor activity: By binding to a receptor, altering its conformation and affecting its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)butanoic acid: Similar structure but lacks the 3-hydroxypropyl group.

    N-(3-hydroxypropyl)butanamide: Similar structure but lacks the 2,4-dichlorophenoxy group.

    2,4-dichlorophenoxyacetic acid: Similar phenoxy group but different backbone.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide is unique due to the presence of both the 2,4-dichlorophenoxy group and the 3-hydroxypropyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H17Cl2NO3

Molecular Weight

306.18 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-hydroxypropyl)butanamide

InChI

InChI=1S/C13H17Cl2NO3/c14-10-4-5-12(11(15)9-10)19-8-1-3-13(18)16-6-2-7-17/h4-5,9,17H,1-3,6-8H2,(H,16,18)

InChI Key

CXYFETMHLHCWMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCO

Origin of Product

United States

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